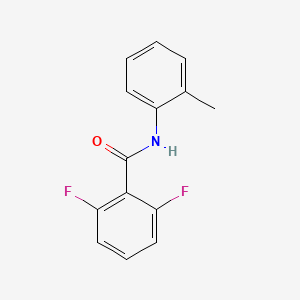

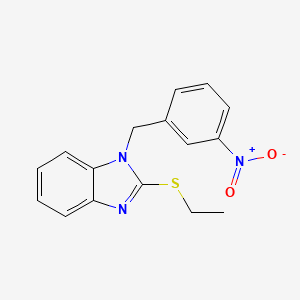

![molecular formula C23H22N6O B5543317 N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide](/img/structure/B5543317.png)

N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemicals known for their intricate synthesis and multifaceted chemical and physical properties. These compounds often exhibit unique behaviors due to their complex molecular structures.

Synthesis Analysis

The synthesis of complex naphthamide derivatives involves multiple steps, including condensation reactions, cyclization, and sometimes specific substitutions to introduce various functional groups. An example related to the synthesis process involves the preparation of compounds with similar structural frameworks where cyclic amines such as 3-aminopyrrolidine are utilized to introduce amino-substituted cyclic amino groups, showcasing the complexity and variability in the synthesis of these compounds (Egawa et al., 1984).

Molecular Structure Analysis

The molecular structure of N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide and related compounds is characterized by the presence of multiple rings, including pyridine and naphthamide, which influence their chemical behavior and interactions. Structural studies often involve spectroscopic methods like IR, 1H NMR, and UV-visible techniques to determine the configuration and tautomerism within these molecules (Nazır et al., 2000).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, leading to the formation of new heterocyclic structures. For instance, the reaction with arylidinecyanothioacetamide can yield pyridine-2(1H)-thiones, showcasing the versatility and reactivity of the naphthamide backbone (Hussein et al., 2009).

Aplicaciones Científicas De Investigación

Antibacterial Agents

Pyridonecarboxylic acids, including compounds with similar structural features to N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide, have been investigated for their antibacterial activities. Egawa et al. (1984) synthesized a series of compounds evaluating their in vitro and in vivo antibacterial screenings. Some compounds were found more active than enoxacin, suggesting their potential as antibacterial agents (Egawa et al., 1984).

Alzheimer's Disease Research

A compound related to N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide, [18F]FDDNP, was utilized in Alzheimer's disease research by Shoghi-Jadid et al. (2002). They developed a technique using positron emission tomography (PET) to locate and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients, contributing significantly to the diagnosis and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Heterocyclic Chemistry

Research in heterocyclic chemistry explores the synthesis of complex molecules for potential pharmaceutical applications. For instance, Hussein et al. (2009) discussed the synthesis of nicotinamide, thieno[2,3-b]pyridine, and various bi- or tricyclic annulated pyridine derivatives containing naphthyl moiety using N-1-Naphthyl-3-oxobutanamide. Such studies highlight the synthetic versatility of naphthyl derivatives in creating compounds with possible therapeutic value (Hussein et al., 2009).

Organic Chemosensors

Patil et al. (2017) synthesized vitamin K3 derivatives to study their chemosensor abilities towards transition metal ions. The study demonstrates the potential of naphthoquinone-based compounds in detecting and differentiating metal ions, which is crucial for various applications in environmental monitoring and biomedical sciences (Patil et al., 2017).

Water Oxidation Catalysis

A study by Zong and Thummel (2005) on the synthesis of dinuclear complexes for water oxidation underscores the role of naphthyridine derivatives in catalysis. Their work on developing catalysts for oxygen evolution from water contributes to the broader efforts in sustainable energy and environmental remediation (Zong & Thummel, 2005).

Propiedades

IUPAC Name |

N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O/c1-16-9-10-20(26-15-16)27-22-12-11-21(28-29-22)24-13-14-25-23(30)19-8-4-6-17-5-2-3-7-18(17)19/h2-12,15H,13-14H2,1H3,(H,24,28)(H,25,30)(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMCAFMLWYJQOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-1-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)

![1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5543257.png)

![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5543258.png)

![5-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5543274.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5543278.png)

![ethyl 4-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B5543288.png)

![cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5543292.png)

![N'-(3-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5543329.png)

![3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5543340.png)